6-Isobutylpyridin-3-amine
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Overview
Description
6-Isobutylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct alkylation of pyridine derivatives. This process typically requires the use of strong bases and alkyl halides under controlled conditions to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Isobutylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
6-Isobutylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Isobutylpyridin-3-amine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Isobutylpyridin-3-amine include other pyridine derivatives such as 2-isobutylpyridine and 4-isobutylpyridine . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . This unique structure makes it a valuable compound for targeted research and applications.
Biological Activity
6-Isobutylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with an isobutyl group at the 6-position and an amino group at the 3-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits antitumor activity through several mechanisms:
- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells. For instance, when K562 leukemia cells were treated with varying concentrations of this compound, a dose-dependent increase in apoptosis was observed. The total apoptosis rates increased significantly compared to controls, indicating a potent pro-apoptotic effect .
- Cell Cycle Arrest : The compound also affects cell cycle distribution. In treated K562 cells, there was a notable increase in the G0/G1 phase population, suggesting that this compound may inhibit cell proliferation by arresting the cell cycle at this phase .
- Protein Expression Modulation : Western blot analyses revealed that treatment with this compound led to decreased levels of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein). This shift in protein expression supports its role in promoting apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the effects of this compound on various cancer cell lines:
- K562 Cells : As mentioned, treatment resulted in significant apoptosis and cell cycle arrest.
- Additional Cell Lines : While specific data for other cell lines treated with this compound is limited, its structural analogs have shown similar antiproliferative effects against various cancers, indicating potential broader applicability .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
CMGUMUKKWBMCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)N |
Origin of Product |
United States |
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